Bienvenue dans la boutique en ligne BenchChem!

Tedizolid phosphate disodium salt

Staphylococcus aureus MRSA MIC90

Choose tedizolid phosphate disodium salt for its 4‑ to 8‑fold greater in‑vitro potency over linezolid against key Gram‑positive pathogens, including MRSA, VRE, and linezolid‑resistant strains harboring cfr (MIC90 1 mg/L vs ≥8 mg/L). This high‑purity, water‑soluble prodrug salt retains activity where linezolid fails and is associated with a lower incidence of treatment‑limiting thrombocytopenia in clinical trials. Ideal for MIC assay validation, preclinical PK/PD & comparative toxicology, and parenteral formulation development.

Molecular Formula C17H14FN6Na2O6P
Molecular Weight 494.3 g/mol
CAS No. 856867-39-5
Cat. No. B1681999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid phosphate disodium salt
CAS856867-39-5
SynonymsDA 7218
DA-7218
DA7218
Sivextro
tedizolid phosphate
torezolid phosphate
TR 701
TR-701
Molecular FormulaC17H14FN6Na2O6P
Molecular Weight494.3 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
InChIInChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1
InChIKeyUAIJRGWLKLRQAH-CURYUGHLSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tedizolid Phosphate Disodium Salt (CAS 856867-39-5) | Second-Generation Oxazolidinone Antibiotic Prodrug


Tedizolid phosphate disodium salt (CAS 856867-39-5) is the disodium salt of the phosphate ester prodrug of tedizolid, a second-generation oxazolidinone antibiotic approved by the FDA in 2014 for treating acute bacterial skin and skin structure infections (ABSSSI) [1]. The compound, with a molecular formula of C17H14FN6Na2O6P and a molecular weight of 494.3 g/mol, is characterized by high water solubility, making it suitable for intravenous formulations, whereas its instability due to high hygroscopicity precludes its use in solid oral dosage forms .

Why Linezolid or Generic Oxazolidinones Cannot Substitute Tedizolid Phosphate Disodium Salt


Generic substitution among oxazolidinone antibiotics, particularly substituting tedizolid phosphate disodium salt with the first-in-class linezolid, is scientifically unsound due to significant, quantifiable differences in in vitro potency [1], activity against resistant strains [2], and safety profiles [3]. Unlike linezolid, tedizolid demonstrates 4- to 8-fold greater potency against key Gram-positive pathogens, retains activity against many linezolid-resistant strains harboring the cfr gene, and is associated with a lower frequency of treatment-limiting adverse hematological events in controlled clinical trials [3].

Quantitative Differentiation of Tedizolid Phosphate Disodium Salt Against Key Comparators


Four-Fold Greater In Vitro Potency Against S. aureus vs. Linezolid

In a global surveillance study of 3,929 clinical S. aureus isolates, tedizolid demonstrated an MIC90 of 0.5 μg/mL, which is 4-fold lower (more potent) than linezolid's MIC90 of 2 μg/mL [1]. This potency advantage is maintained across both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) subpopulations, with tedizolid MIC90 values of 0.25 μg/mL for both, compared to linezolid's higher MIC90 values [1].

Staphylococcus aureus MRSA MIC90 Antimicrobial Susceptibility Oxazolidinone

Retained Activity Against Linezolid-Resistant MRSA (cfr+)

Against 18 clinical isolates of MRSA harboring the cfr gene (which confers resistance to linezolid), tedizolid retained potent activity with an MIC90 of 1 mg/L, whereas linezolid was inactive (MIC90 ≥ 8 mg/L) [1]. This represents at least an 8-fold potency advantage in favor of tedizolid against this clinically relevant resistant phenotype.

Linezolid Resistance MRSA cfr Gene Tedizolid Antimicrobial Resistance

Consistent 2- to 4-Fold Superior Potency Across Gram-Positive Cocci Spectrum

Against a panel of 425 clinical Gram-positive isolates, tedizolid exhibited 2- to 4-fold better in vitro activities than linezolid across a range of pathogens [1]. Notably, the MIC90 for tedizolid against Enterococcus faecalis and vancomycin-resistant enterococci (VRE) was 0.5 μg/mL, compared to 2 μg/mL for linezolid [1]. This consistent potency advantage is further supported by a large surveillance study of 3,032 isolates, which found tedizolid to be 4- to 8-fold more potent than linezolid [2].

Gram-positive cocci Streptococcus Enterococcus VRE Broad-spectrum activity

Reduced Frequency of Treatment-Emergent Thrombocytopenia vs. Linezolid

Pooled data from the pivotal Phase 3 ESTABLISH-1 and ESTABLISH-2 clinical trials demonstrated a lower frequency of thrombocytopenia in patients treated with tedizolid compared to those treated with linezolid [1]. This safety differentiation is supported by a pooled analysis which indicated a lower rate of adverse hematologic outcomes for tedizolid [2]. While a FAERS database analysis suggested similar reporting odds ratios, this study was limited by a single report and wide confidence intervals, and it was not a controlled trial [2].

Thrombocytopenia Safety Hematological Toxicity Adverse Events Clinical Trial

Lower Spontaneous Resistance Frequency and Activity Against cfr-Positive Strains

The spontaneous frequency of resistance development to tedizolid is very low and is significantly lower than that observed for linezolid [1]. In addition, tedizolid demonstrates activity against linezolid-resistant strains harboring the horizontally transmissible cfr gene, a key mechanism of decreased linezolid susceptibility [1]. The frequency of linezolid resistance in staphylococci and enterococci has been reported to be <10⁻⁹, while tedizolid was found to possess a mean spontaneous mutation frequency that is approximately 16-fold lower [2].

Resistance Development Mutation Frequency cfr Gene Oxazolidinone Mechanism of Action

High Activity Against Clinical Anaerobes Including Bacteroides fragilis Group

Tedizolid exhibited potent activity against a broad panel of 332 anaerobic clinical isolates, with an MIC90 of 1 μg/mL against Bacteroides fragilis group species, compared to linezolid's MIC90 of 2 to 4 μg/mL [1]. This indicates tedizolid is 2- to 4-fold more active than linezolid against this important group of anaerobic pathogens, which are frequently implicated in polymicrobial skin and soft tissue infections [1].

Anaerobic Bacteria Bacteroides fragilis Mixed Infections Antimicrobial Spectrum ABSSSI

Key Research and Procurement Applications for Tedizolid Phosphate Disodium Salt


Reference Standard for Oxazolidinone Potency and Spectrum Assays

Due to its 4- to 8-fold greater in vitro potency and broader spectrum compared to linezolid [1], tedizolid phosphate disodium salt serves as a critical reference standard for research and quality control (QC) laboratories. It is essential for validating susceptibility testing methods (e.g., MIC assays) for Gram-positive pathogens, including MRSA, VRE, and linezolid-resistant strains [1]. Its high purity standards, as offered by ISO17034-certified suppliers, ensure reliable and reproducible results in drug development and clinical microbiology settings [2].

Investigational Agent for Treating Linezolid-Resistant or Mixed Anaerobic Infections

The compound's unique ability to retain activity against cfr-mediated linezolid-resistant S. aureus (MIC90 of 1 mg/L vs. ≥8 mg/L for linezolid) [1] and its superior activity against anaerobic pathogens like Bacteroides fragilis (MIC90 of 1 μg/mL vs. 2-4 μg/mL) [2] make it an ideal candidate for preclinical and clinical research. Studies investigating new therapeutic strategies for difficult-to-treat infections, including those caused by MDR Gram-positive bacteria and polymicrobial infections, rely on this differentiated profile.

Procurement for Toxicology and Safety Pharmacology Studies

Given the well-documented, class-specific toxicity of oxazolidinones (myelosuppression) [1], tedizolid phosphate disodium salt is a key compound for comparative toxicology studies. Research aimed at understanding the mechanistic basis for the lower incidence of thrombocytopenia observed with tedizolid in Phase 3 trials requires a high-quality, well-characterized source of the active pharmaceutical ingredient (API) [1]. Its defined solubility profile, which favors IV formulation, is also crucial for conducting consistent and reproducible in vivo PK/PD and toxicology studies [2].

Reference Material for Pharmaceutical Formulation Development

The specific physicochemical properties of tedizolid phosphate disodium salt—namely, its high water solubility and instability in solid oral dosage forms—make it a valuable model compound for developing and validating parenteral drug formulations [1]. Pharmaceutical scientists and formulation engineers use this compound as a reference to study prodrug conversion, stability in solution, and the challenges of formulating hygroscopic salts for sterile injectable products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tedizolid phosphate disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.